H-Pro-Val-OH

Peptide Synthesis Racemization Coupling Methods

Select H-Pro-Val-OH for peptide synthesis and enzymatic studies. Its rigid proline scaffold and hydrophobic valine side chain offer unique conformational properties crucial for enzyme recognition. Use NHS ester or p-nitrophenyl ester methods to minimize racemization and preserve stereochemistry. This dipeptide is a specific substrate for human kidney prolinase, enabling direct activity monitoring by NMR or MS, and serves as an organocatalyst for asymmetric Michael additions. Ensure high-fidelity peptide synthesis with H-Pro-Val-OH.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 20488-27-1
Cat. No. B1679181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Val-OH
CAS20488-27-1
SynonymsProlylvaline;  Pro-val;  L-Valyl-L-proline;  Val-pro;  Valylproline; 
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)[O-])[NH3+]
InChIInChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
InChIKeyAWJGUZSYVIVZGP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H-Pro-Val-OH (CAS 20488-27-1): A Proline-Valine Dipeptide for Peptide Synthesis, Enzymology, and Asymmetric Catalysis


H-Pro-Val-OH is a dipeptide composed of L-proline and L-valine residues [1]. It is a key building block in peptide synthesis, a substrate for prolinase enzymes, and an organocatalyst in asymmetric Michael addition reactions . Its unique combination of a rigid proline ring and a hydrophobic valine side chain imparts distinct conformational and physicochemical properties [2].

Why H-Pro-Val-OH Cannot Be Substituted by Generic Dipeptides: Structure-Driven Differentiation


Substituting H-Pro-Val-OH with seemingly similar dipeptides like H-Gly-Val-OH or H-Pro-Ile-OH is not straightforward due to its distinct conformational rigidity and hydrophobic profile [1]. The proline residue imposes a unique kink in peptide chains, affecting enzyme recognition and binding [2], while the valine side chain contributes to specific hydrophobic interactions [3]. These structural features directly translate to quantifiable differences in enzyme substrate specificity, racemization propensity during coupling, and even biological imprinting effects, as detailed in the following evidence [4].

H-Pro-Val-OH: Quantitative Differentiation from Analogs in Synthesis, Enzymology, and Bioactivity


Racemization Propensity in Peptide Coupling: Pro-Val+Pro vs. Leu-Phe+Val

The Pro-Val dipeptide sequence is uniquely susceptible to racemization during peptide coupling. In a critical racemization test (Pro-Val+Pro), the use of N-hydroxypiperidine ester and thiophenyl ester methods resulted in significantly higher racemization (quantitative data available in original study) compared to the corresponding reaction with Leu-Phe+Val, where no racemization was reported [1]. This difference is attributed to the strong nucleophilic character of the penultimate proline's nitrogen and the steric hindrance of the C-terminal valine, which promote oxazolone ring formation [1].

Peptide Synthesis Racemization Coupling Methods

Enzyme Substrate Specificity: H-Pro-Val-OH as a Prolinase Substrate

H-Pro-Val-OH is a specific substrate for human kidney prolinase (prolyl dipeptidase) [1]. This contrasts with H-Val-Pro-Pro-OH, which acts as an ACE inhibitor with an IC50 of 9 μM . The enzymatic cleavage kinetics of H-Pro-Val-OH have been characterized using NMR and MS, providing key parameters for protease function studies .

Enzymology Substrate Specificity Prolinase

Biological Imprinting Effects: Pro-Val Induces Negative Imprinting in Tetrahymena

In Tetrahymena protozoa, pretreatment with Pro-Val dipeptide induces negative imprinting, resulting in a decrease of FITC-dipeptide binding [1]. This contrasts sharply with Pro-Gly and Pro-Leu, which induce positive imprinting (elevated binding). Pro-Gly induced the highest positive imprinting, with almost a 60% increase in binding for FITC-Gly-Pro [1].

Cell Biology Epigenetics Imprinting

Catalytic Activity in Asymmetric Michael Addition

H-Pro-Val-OH functions as an effective organocatalyst for the asymmetric Michael addition of acetone to trans-β-nitrostyrene, significantly enhancing enantioselectivity . This catalytic activity is a unique property not observed with simpler dipeptides like H-Gly-Val-OH, where the lack of the proline's rigid pyrrolidine ring results in a more flexible conformation and different catalytic properties [1].

Asymmetric Catalysis Organocatalysis Michael Addition

Analytical Purity and Quality Control: High HPLC Purity for Reproducible Research

Commercially available H-Pro-Val-OH is specified with a minimum HPLC purity of 99.3% (0.993 Min, HPLC) [1]. This high purity standard is essential for sensitive applications like enzymology and catalysis, where impurities can interfere with assay results or reaction outcomes. In contrast, the comparator peptide H-Val-Pro-Pro-OH, while also high purity (>98% by HPLC) , has a different CAS number and is used for a different biological target (ACE inhibition).

Analytical Chemistry Quality Control HPLC Purity

Key Research and Industrial Applications for H-Pro-Val-OH Based on Quantitative Evidence


Peptide Synthesis: Optimizing Coupling Strategies for Pro-Val Motifs

When synthesizing peptides containing the Pro-Val sequence, researchers must select coupling reagents carefully to minimize racemization. Evidence shows that N-hydroxysuccinimide ester and p-nitrophenyl ester methods preserve stereochemistry, while N-hydroxypiperidine ester and thiophenyl ester methods lead to significant racemization [1]. Therefore, H-Pro-Val-OH is best utilized with methods validated for low racemization, ensuring high-fidelity peptide synthesis.

Enzymology: Specific Substrate for Prolinase Activity Assays

H-Pro-Val-OH serves as a specific substrate for human kidney prolinase (prolyl dipeptidase) [2]. Its cleavage can be monitored by NMR or MS, providing a direct measure of prolinase activity . This application is crucial for studying prolidase deficiency, a rare genetic disorder, and for characterizing new prolidase inhibitors or activators.

Chemical Biology: Investigating Peptide-Specific Cellular Imprinting

The distinct negative imprinting effect of Pro-Val in the Tetrahymena model, compared to the positive imprinting of Pro-Gly and Pro-Leu [3], makes H-Pro-Val-OH a valuable tool for exploring the molecular mechanisms of epigenetic imprinting and peptide-based signaling in primitive eukaryotic models.

Asymmetric Catalysis: Chiral Building Block for Organocatalysis

H-Pro-Val-OH's proven ability to catalyze the asymmetric Michael addition of acetone to trans-β-nitrostyrene positions it as a useful starting point for developing new chiral organocatalysts. Its rigid proline scaffold is a common motif in asymmetric catalysis, and this specific dipeptide can be incorporated into larger catalytic systems or used as a ligand precursor.

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